molecular formula C7H6Cl2OS B14351155 1-Propanone, 1-(dichlorothienyl)- CAS No. 95418-90-9

1-Propanone, 1-(dichlorothienyl)-

Cat. No.: B14351155
CAS No.: 95418-90-9
M. Wt: 209.09 g/mol
InChI Key: ONUCHMPZYDVQMB-UHFFFAOYSA-N
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Description

1-Propanone, 1-(dichlorothienyl)- is an organic compound that belongs to the class of ketones It is characterized by the presence of a propanone group attached to a dichlorothienyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propanone, 1-(dichlorothienyl)- can be synthesized through several methods. One common approach involves the reaction of 1-(2,5-dichlorophenyl)-1-propanone with thienyl lithium reagents under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods: In industrial settings, the production of 1-Propanone, 1-(dichlorothienyl)- often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Propanone, 1-(dichlorothienyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine (Cl₂) or bromine (Br₂).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Propanone, 1-(dichlorothienyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Propanone, 1-(dichlorothienyl)- exerts its effects involves interactions with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the dichlorothienyl moiety may engage in aromatic substitution reactions. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

    1-(2,5-Dichlorophenyl)-1-propanone: Shares a similar structure but lacks the thienyl group.

    2-Propanone, 1,1-dichloro-: Another related compound with different substituents.

Uniqueness: 1-Propanone, 1-(dichlorothienyl)- is unique due to the presence of both the dichlorothienyl and propanone groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

95418-90-9

Molecular Formula

C7H6Cl2OS

Molecular Weight

209.09 g/mol

IUPAC Name

1-(3,4-dichlorothiophen-2-yl)propan-1-one

InChI

InChI=1S/C7H6Cl2OS/c1-2-5(10)7-6(9)4(8)3-11-7/h3H,2H2,1H3

InChI Key

ONUCHMPZYDVQMB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CS1)Cl)Cl

Origin of Product

United States

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